Home > Products > Screening Compounds P51636 > 7-Methoxy-3,4-dihydroisoquinoline
7-Methoxy-3,4-dihydroisoquinoline - 184913-19-7

7-Methoxy-3,4-dihydroisoquinoline

Catalog Number: EVT-1183627
CAS Number: 184913-19-7
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline

Compound Description: This compound is a 3,4-dihydroisoquinoline derivative synthesized from 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide using the Bischler–Napieralski reaction []. In silico studies suggest potential biological activity, particularly contractile activity, warranting further investigation into its medicinal applications.

7-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Compound Description: This compound serves as a key starting material in various synthetic pathways. For example, it is used in the synthesis of agomelatine [], a medication used to treat major depressive disorder. Structurally, it consists of a methoxybenzene ring fused to a six-membered ketone ring, which adopts a slightly distorted envelope configuration [].

6,7,8-Trimethoxy-1-(4-methoxy-3-nitrophenyl)-4-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline

Compound Description: This novel 3,4-dihydroisoquinoline derivative exhibits moderate antitumor activities in vitro []. Its crystal structure has been determined, revealing a monoclinic system with a P21/n space group.

(7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile

Compound Description: This compound is a key intermediate in the industrial synthesis of agomelatine [], a medication used to treat major depressive disorder.

N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues

Compound Description: These compounds represent a class of molecules that demonstrate significant to moderate urease inhibitory potential []. Structure-activity relationship studies indicate that analogues with electron-donating groups exhibit superior activity.

7-Methoxy-3,3,6,8-tetramethyl-3,4-dihydroisoquinolines

Compound Description: This compound is a product of the Ritter reaction, a chemical reaction that forms amines from the reaction of nitriles with carbocations [].

Applications in Various Fields

Pharmacology and Medicine

In pharmacology and medicine, 7-methoxy-3,4-dihydroisoquinoline derivatives have been evaluated for their antidepressant activity. One study demonstrated that a specific derivative exhibited antidepressant-like activity in animal models of depression, comparable to venlafaxine, by modulating neurotransmitter levels without sedative effects2. Another study highlighted the potential of these derivatives in treating treatment-resistant depression through the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway5. Additionally, some derivatives have shown effects on blood pressure, respiration, and smooth muscle, with pressor and depressor activities being associated with different amine groups and substituents3.

Oncology

In the field of oncology, methoxy-indolo[2,1-a]isoquinolines and their dihydroderivatives have been synthesized and tested for cytostatic activity, with some compounds showing significant inhibition of cell proliferation in leukemia and mammary tumor cells4.

Infectious Diseases

Novel 7-methoxy-3,4-dihydroisoquinoline derivatives have been designed with potent antibacterial activity against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains, demonstrating potential as treatments for respiratory tract infections8.

Neurology

The effects of 7-methoxy-3,4-dihydroisoquinoline derivatives on behavior have been studied, with some compounds transiently increasing locomotor activity in mice and being detected in the brain after administration. These findings suggest a possible physiological role for these compounds7.

Chemistry and Drug Development

In the realm of chemistry and drug development, innovative synthetic approaches have been developed for the introduction of methyl groups at specific positions of isoquinolines, exemplified by the total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline6.

Pharmacodynamics

Stereoisomers of 1-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines have been studied for their pharmacodynamic properties, including inhibition of dopamine accumulation by rat brain slices and lipolytic activity with isolated mouse fat cells, illustrating the significance of absolute configuration for pharmacologic actions9.

Antimalarial Research

In antimalarial research, 1,4,7-trisubstituted isoquinolines have been synthesized and evaluated for their inhibitory activity against Plasmodium falciparum cyst

Source and Classification

7-Methoxy-3,4-dihydroisoquinoline is derived from isoquinoline, a natural product that can be found in various plants. Isoquinolines are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and analgesic effects. The classification of 7-methoxy-3,4-dihydroisoquinoline falls under the category of alkaloids, which are nitrogen-containing compounds that often exhibit significant biological activity.

Synthesis Analysis

The synthesis of 7-methoxy-3,4-dihydroisoquinoline can be achieved through several methods. One notable approach involves the Bischler-Napieralski cyclization, where an appropriate precursor such as an aryl amine is treated with an aldehyde in the presence of an acid catalyst to form the isoquinoline structure.

Detailed Synthesis Method

  1. Starting Materials: Typically, 3-methoxyphenethylamine or similar derivatives are used as starting materials.
  2. Reagents: Common reagents include acid catalysts (like phosphoric acid) and formylation agents (such as ethyl formate).
  3. Reaction Conditions: The reaction may be carried out under reflux conditions, often requiring temperatures between 50 °C and 100 °C for several hours.
  4. Purification: The crude product is usually purified by recrystallization or chromatography techniques to obtain the desired compound with high purity.

For example, one method described involves a one-pot synthesis where the initial reaction of phenethylamine with a formylation reagent leads to subsequent cyclization under acidic conditions to yield 7-methoxy-3,4-dihydroisoquinoline with a reported purity exceeding 99% and yields around 75% .

Molecular Structure Analysis

The molecular formula of 7-methoxy-3,4-dihydroisoquinoline is C10H11NC_{10}H_{11}N with a molecular weight of approximately 161.20 g/mol. The structure features:

  • Bicyclic Framework: Comprising a six-membered benzene ring fused to a five-membered nitrogen-containing ring.
  • Methoxy Group: The presence of a methoxy group (-OCH₃) at the seventh position contributes to its chemical properties and biological activity.
Chemical Reactions Analysis

7-Methoxy-3,4-dihydroisoquinoline can participate in various chemical reactions typical for isoquinolines:

  1. Oxidation: It can be oxidized to form corresponding isoquinolines or other derivatives.
  2. Alkylation: The nitrogen atom can undergo alkylation reactions leading to quaternary ammonium salts.
  3. Reduction: Reduction reactions can convert it into tetrahydroisoquinolines or other saturated derivatives.

These reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts.

Mechanism of Action

The mechanism of action of 7-methoxy-3,4-dihydroisoquinoline is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors in the central nervous system. Preliminary studies suggest potential activity as:

  • Tubulin Polymerization Inhibitors: Compounds in this class have shown promise in disrupting microtubule dynamics, which is crucial for cell division and growth .
  • Neuroprotective Agents: Some derivatives exhibit protective effects on neuronal cells against oxidative stress.
Physical and Chemical Properties Analysis

Key Properties

  • Molecular Weight: Approximately 161.20 g/mol
  • Melting Point: Varies based on purity but typically ranges from 130 °C to 150 °C.
  • Solubility: Generally soluble in organic solvents like ethanol and dichloromethane but less soluble in water.

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR): Characteristic peaks corresponding to protons on aromatic rings and methoxy groups provide insight into its structure.
  • Infrared (IR) Spectroscopy: Absorption bands corresponding to C-H stretches and N-H bending confirm functional groups present in the molecule.
Applications

7-Methoxy-3,4-dihydroisoquinoline has potential applications in various fields:

  1. Pharmaceutical Development: Its derivatives are investigated for their potential as anti-cancer agents due to their ability to inhibit tubulin polymerization.
  2. Neuroscience Research: Compounds related to this structure are studied for neuroprotective effects and their role in treating neurodegenerative diseases.
  3. Synthetic Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
Introduction to 7-Methoxy-3,4-dihydroisoquinoline

Structural Classification and Significance in Alkaloid Chemistry

7-Methoxy-3,4-dihydroisoquinoline (Chemical Formula: C₁₀H₁₁NO) belongs to the 3,4-dihydroisoquinoline subclass of isoquinoline alkaloids. This heterocyclic compound features a partially saturated bicyclic system comprising a benzene ring fused to a piperidine ring, with a methoxy group at the C7 position. The core scaffold is characterized by a planar aromatic domain and a non-aromatic ring containing a basic nitrogen atom (pKa ~8.5), enabling salt formation and coordination chemistry [1] [5]. Its structural attributes facilitate diverse chemical modifications:

  • Reactivity Sites: The enamine-like C1 position is electrophilic, while N2 is nucleophilic, supporting alkylation/acylation. The methoxy group enables ortho-directed metalation or demethylation to catechol derivatives [6].
  • Stereoelectronic Influence: The methoxy group donates electrons (+R effect), enhancing the aromatic ring’s electron density for electrophilic substitutions or metal complexation [1].

Table 1: Key Structural Descriptors of 7-Methoxy-3,4-dihydroisoquinoline

PropertyValue/Description
IUPAC Name7-Methoxy-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC₁₀H₁₁NO
Molecular Weight161.20 g/mol
Core Structure3,4-Dihydroisoquinoline
Functional GroupMethoxy (-OCH₃) at C7
Characteristic ReactivityNucleophilic nitrogen, Electrophilic C1

This scaffold is biosynthetically related to tyrosine-derived alkaloids and serves as a precursor for complex structures like protoberberines or aporphines [8] [10]. Its conformational rigidity allows precise spatial orientation in bioactive molecules, underpinning its prevalence in natural product synthesis [7].

Historical Context and Discovery in Heterocyclic Compound Research

The exploration of 3,4-dihydroisoquinolines originated in the late 19th century with the development of the Bischler-Napieralski reaction (1893). This classical method cyclizes N-acyl phenethylamines using dehydrating agents (e.g., P₂O₅, POCl₃) to yield 3,4-dihydroisoquinolines [6]. 7-Methoxy derivatives emerged as key intermediates during mid-20th-century studies on opium alkaloid biosynthesis, where reticuline (a tetrahydroisoquinoline) was identified as a morphine precursor [10].

Significant methodological advancements include:

  • Microwave-Assisted Cyclizations: Accelerated Bischler-Napieralski reactions (2010), reducing 7-methoxy-3,4-dihydroisoquinoline synthesis from hours to minutes while improving yields (>85%) [6].
  • Palladium-Catalyzed Carbonylations: Modern protocols (2015) enabling double carbonylation of o-iodophenethylamines to directly access 1-carboxamide derivatives, expanding functional group tolerance [3].
  • Electrophilic Amide Activation: Triflic anhydride-mediated cyclodehydration (2008) bypassing traditional harsh conditions [6].

Table 2: Evolution of Synthetic Methods for 7-Methoxy-3,4-dihydroisoquinoline

EraMethodKey AdvancementReference
Pre-1950Bischler-NapieralskiInitial cyclization using P₂O₅/POCl₃ [6]
1990sModified B.-N. (Oxalyl-Cl/FeCl₃)Suppressed nitrile formation; Improved yields [6]
2000sTf₂O-Activated CyclizationMild conditions; Broader substrate scope [6]
2010–PresentPd-Catalyzed Double CarbonylationDirect incorporation of carboxamide groups [3]

The compound’s commercial availability since the 1970s (e.g., CAS 24876-00-0) facilitated pharmacological studies, cementing its role in medicinal chemistry .

Role in Pharmaceutical and Synthetic Organic Chemistry

Pharmaceutical Applications:7-Methoxy-3,4-dihydroisoquinoline is a privileged scaffold in central nervous system (CNS) and oncology therapeutics:

  • Anticonvulsant Agents: Structural optimization yielded triazoloisoquinoline derivatives (e.g., compound 9a). In maximal electroshock (MES) tests, 9a exhibited an ED₅₀ of 63.31 mg/kg – superior to valproate – and a protective index (TD₅₀/ED₅₀) >7.9, indicating high safety margins. The mechanism involves GABAₐ receptor modulation via benzodiazepine-site binding [2].
  • Anticancer Compounds: Derivatives like 1-phenyl-1,2,3,4-tetrahydroisoquinoline 5n inhibit tubulin polymerization (IC₅₀ = 11.4 μM), disrupting mitosis in solid tumors. Docking studies confirm binding at the colchicine site [5]. Additionally, isoquinolinone-based MDM2 inhibitors (e.g., compound 34) show sub-nanomolar IC₅₀ values in p53-MDM2 interaction disruption, inducing tumor regression in xenograft models [1].

Table 3: Pharmacologically Active Derivatives of 7-Methoxy-3,4-dihydroisoquinoline

Derivative ClassBiological ActivityPotency (IC₅₀/ED₅₀)Mechanism
Triazolo[3,4-a]isoquinoline (9a)Anticonvulsant63.31 mg/kg (ED₅₀)GABAₐ receptor modulation
1-Phenyltetrahydroisoquinoline (5n)Antitubulin11.4 μM (IC₅₀)Mitotic disruption
Isoquinolinone (34)MDM2/p53 inhibition0.8 nM (IC₅₀)Protein-protein inhibition

Synthetic Versatility:The compound’s reactivity enables diverse transformations:

  • N-Functionalization: Alkylation/acylation at N2 to generate antimicrobial quaternary salts .
  • Electrophilic Cyclizations: Palladium-catalyzed carbonylations for dihydroisoquinoline-1-carboxamides – intermediates for Rho kinase inhibitors [3].
  • Ring Expansion/Oxidation: Access to isoquinolinones (e.g., via hypervalent iodine oxidation) or protoberberine alkaloids [1] [6].

Its utility in multicomponent reactions (e.g., Ugi-type couplings with isocyanides) underscores its role in diversity-oriented synthesis, accelerating drug discovery libraries [7]. Asymmetric hydrogenations further yield chiral tetrahydroisoquinolines, crucial for alkaloid production [8].

Properties

CAS Number

184913-19-7

Product Name

7-Methoxy-3,4-dihydroisoquinoline

IUPAC Name

7-methoxy-3,4-dihydroisoquinoline

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C10H11NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6-7H,4-5H2,1H3

InChI Key

HUZQPQPMHASUHT-UHFFFAOYSA-N

SMILES

COC1=CC2=C(CCN=C2)C=C1

Canonical SMILES

COC1=CC2=C(CCN=C2)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.